molecular formula C23H25FN6O2 B11198622 4-amino-N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide

4-amino-N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No.: B11198622
M. Wt: 436.5 g/mol
InChI Key: YSRDFFBAZCFIOA-UHFFFAOYSA-N
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Description

4-amino-N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the amino group, the ethoxyphenyl group, and the fluorophenylpiperazine moiety. Common reagents used in these steps include various amines, halides, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: Replacement of the ethoxy group with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-methoxyphenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide
  • 4-amino-N-(4-ethoxyphenyl)-2-[4-(2-bromophenyl)piperazin-1-yl]pyrimidine-5-carboxamide

Uniqueness

Compared to similar compounds, 4-amino-N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide may exhibit unique properties due to the presence of the ethoxy and fluorophenyl groups. These functional groups can influence its chemical reactivity, biological activity, and pharmacokinetic profile, making it a compound of interest for further research.

Properties

Molecular Formula

C23H25FN6O2

Molecular Weight

436.5 g/mol

IUPAC Name

4-amino-N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide

InChI

InChI=1S/C23H25FN6O2/c1-2-32-17-9-7-16(8-10-17)27-22(31)18-15-26-23(28-21(18)25)30-13-11-29(12-14-30)20-6-4-3-5-19(20)24/h3-10,15H,2,11-14H2,1H3,(H,27,31)(H2,25,26,28)

InChI Key

YSRDFFBAZCFIOA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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